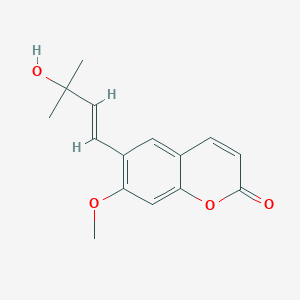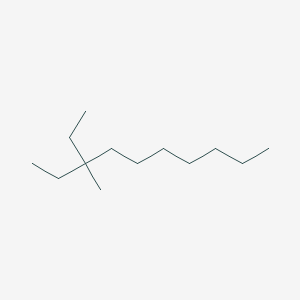
3-Ethyl-3-methyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyldecane is an organic compound with the molecular formula C13H28 . It is a branched alkane, specifically a derivative of decane, where the two methylene hydrogens at position 3 have been replaced by a methyl group and an ethyl group . This compound is known for its role as a volatile oil component, a plant metabolite, and a bacterial metabolite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3-methyldecane typically involves the alkylation of decane. One common method is the Friedel-Crafts alkylation, where decane reacts with ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. Additionally, separation techniques such as distillation and chromatography are employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methyldecane primarily undergoes reactions typical of alkanes, including:
Oxidation: Under controlled conditions, it can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to remove any unsaturated impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Formation of 3-methyl-3-ethyl-1-decanol, 3-methyl-3-ethyl-1-decanal, or 3-methyl-3-ethyldecanoic acid.
Substitution: Formation of 3-chloro-3-methyl-3-ethyldecane or 3-bromo-3-methyl-3-ethyldecane.
Scientific Research Applications
3-Ethyl-3-methyldecane has several applications in scientific research:
Chemistry: Used as a reference compound in the study of alkane reactivity and as a solvent in organic synthesis.
Biology: Investigated for its role as a plant metabolite and its interactions with various enzymes and biological pathways.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyldecane is primarily related to its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting membrane fluidity and permeability. Its role as a plant metabolite suggests it may be involved in signaling pathways or as a defense compound against herbivores and pathogens .
Comparison with Similar Compounds
- 3-Methyl-3-propyldecane
- 3-Methyl-3-butyldecane
- 3-Methyl-3-pentyldecane
Comparison: 3-Ethyl-3-methyldecane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its analogs, it may exhibit different boiling points, solubility, and reactivity. For instance, the presence of an ethyl group instead of a propyl or butyl group can lead to variations in steric hindrance and electronic effects, impacting its behavior in chemical reactions .
Properties
CAS No. |
17312-66-2 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3-ethyl-3-methyldecane |
InChI |
InChI=1S/C13H28/c1-5-8-9-10-11-12-13(4,6-2)7-3/h5-12H2,1-4H3 |
InChI Key |
XIVQUUGRQDHITC-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(CC)CC |
Canonical SMILES |
CCCCCCCC(C)(CC)CC |
Synonyms |
3-Ethyl-3-methyldecane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


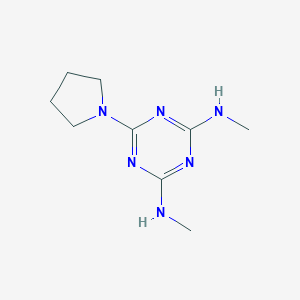
![2-[2-(2-Methoxyethoxy)ethoxy]acetic acid](/img/structure/B99971.png)
![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)
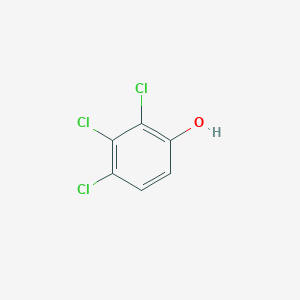
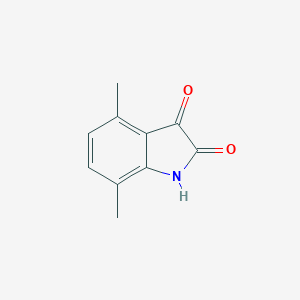
![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)
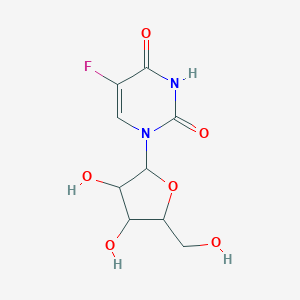
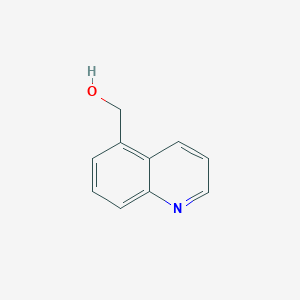
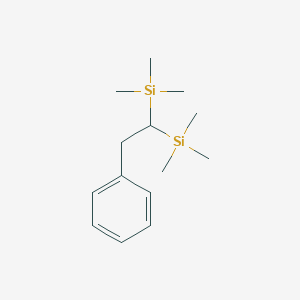
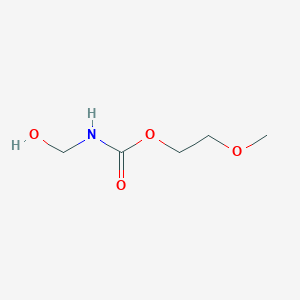
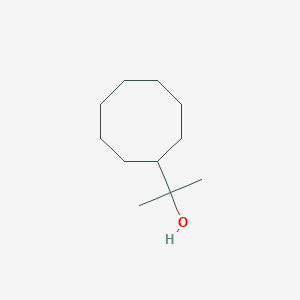
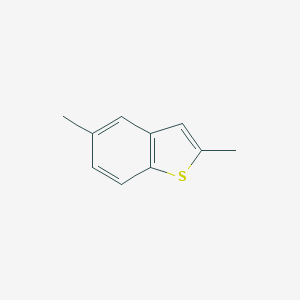
![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)
